molecular formula C14H16F3N3O2S B10917526 ethyl 4-methyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-5-carboxylate CAS No. 1006682-84-3

ethyl 4-methyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-5-carboxylate

Cat. No.: B10917526
CAS No.: 1006682-84-3
M. Wt: 347.36 g/mol
InChI Key: FOGTUUZLAXWIRH-UHFFFAOYSA-N
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Description

The compound ethyl 4-methyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-5-carboxylate (CAS 1006682-84-3) is a heterocyclic molecule featuring a thiazole core substituted with a methyl group at position 4 and an ethyl-linked 5-methyl-3-(trifluoromethyl)pyrazole moiety at position 2. Its structural complexity, combining thiazole and pyrazole rings with fluorine-containing groups, suggests applications in medicinal chemistry, particularly as a scaffold for antimicrobial or agrochemical agents.

Properties

CAS No.

1006682-84-3

Molecular Formula

C14H16F3N3O2S

Molecular Weight

347.36 g/mol

IUPAC Name

ethyl 4-methyl-2-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H16F3N3O2S/c1-4-22-13(21)12-9(3)18-11(23-12)5-6-20-8(2)7-10(19-20)14(15,16)17/h7H,4-6H2,1-3H3

InChI Key

FOGTUUZLAXWIRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)CCN2C(=CC(=N2)C(F)(F)F)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-5-carboxylate typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring by reacting 5-methyl-3-(trifluoromethyl)-1H-pyrazole with an appropriate alkylating agent.

    Thiazole Ring Formation: The next step involves the formation of the thiazole ring by reacting the pyrazole derivative with a thioamide under specific conditions.

    Esterification: The final step is the esterification of the thiazole derivative to obtain the ethyl ester form.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure includes a trifluoromethyl group, which is known to enhance biological activity in pharmaceuticals. The following are notable applications:

  • Anticancer Agents:
    • Compounds containing thiazole and pyrazole moieties have been reported to exhibit anticancer properties. For instance, derivatives of thiazoles have shown inhibitory effects on cancer cell lines, making them candidates for further development as anticancer drugs .
  • Anti-inflammatory Activity:
    • Research indicates that thiazole derivatives possess anti-inflammatory properties. Ethyl 4-methyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-5-carboxylate may be explored for its potential to modulate inflammatory pathways in diseases such as arthritis .
  • Antimicrobial Properties:
    • The compound's structural characteristics suggest potential antimicrobial activity. Studies on similar compounds have demonstrated effectiveness against various bacterial strains, indicating that this compound could be investigated for its antibacterial properties .

Agrochemical Applications

The incorporation of trifluoromethyl groups in agrochemicals has been associated with increased efficacy and stability:

  • Pesticides:
    • This compound can be evaluated as a candidate for pesticide development due to its potential to disrupt pest metabolic processes through its thiazole structure .
  • Herbicides:
    • The compound may also be explored for herbicidal applications, particularly in targeting specific weed species while minimizing harm to crops. Its unique chemical structure could provide selective herbicidal action .

Materials Science Applications

The compound's properties may lend themselves to innovations in materials science:

  • Polymer Chemistry:
    • This compound could be utilized as a building block for the synthesis of novel polymers with enhanced thermal and chemical resistance due to the presence of the thiazole ring .
  • Coatings:
    • Its potential use in protective coatings can be explored, particularly in environments requiring resistance to corrosion and chemical degradation .

Case Studies and Research Findings

A review of literature reveals several studies exploring the applications of similar compounds:

StudyFocusFindings
MDPI Review on Trifluoromethyl DrugsMedicinal ChemistryDiscusses the role of trifluoromethyl groups in enhancing drug potency and selectivity .
Synthesis and Biological ScreeningAnticancer ActivityIdentified several pyrazole-thiazole derivatives with significant anticancer activity against various cell lines .
Agrochemical ApplicationsHerbicidesExplores the synthesis of thiazole-based herbicides with improved efficacy against target weeds .

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Derivatives with Pyrazole/Triazole Substituents

Compound 4 :
  • Structure : 4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole.
  • Key Features :
    • Thiazole core with a dihydropyrazole-triazole substituent.
    • Chlorophenyl and fluorophenyl groups enhance lipophilicity.
    • Reported Activity : Antimicrobial activity against bacterial strains .
  • Comparison : Unlike the target compound, Compound 4 lacks an ethyl linker and incorporates a triazole ring, which may alter binding interactions in therapeutic applications.
Compound 9a :
  • Structure: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide.
  • Key Features :
    • Thiazole-acetamide hybrid with a triazole-benzodiazole substituent.
    • Synthesized via click chemistry, emphasizing modular design .
  • Comparison : The acetamide group and benzodiazole moiety differentiate it from the target compound’s pyrazole-ethyl-thiazole architecture.

Thiazole Derivatives with Trifluoromethylphenyl Groups

Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate (CAS 175277-03-9):
  • Structure : Thiazole with a 4-(trifluoromethyl)phenyl group at position 2.
  • Key Features :
    • Simplified structure lacking the pyrazole-ethyl chain.
    • High purity (97%) and commercial availability .

Pyrazole-Thiazole Hybrids with Varied Linkers

Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate :
  • Structure : Direct attachment of pyrazole to thiazole via a single bond.
  • Key Features :
    • Chlorophenyl and fluorophenyl substituents on the pyrazole.
    • Structural rigidity due to fused heterocycles .
  • Comparison : The lack of an ethyl linker may restrict conformational flexibility compared to the target compound.
Ethyl 2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetate :
  • Structure : Pyrazole linked to an acetate ester.
  • Key Features :
    • Synthesized via nucleophilic substitution with ethyl chloroacetate .
  • Comparison : The acetate group instead of a thiazole-carboxylate limits its utility as a heterocyclic scaffold.

Thiazole Derivatives with Amino Substituents

Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS 937598-00-0):
  • Structure: Amino-substituted thiazole with trifluoromethyl and methylphenyl groups.
  • Comparison: The amino group replaces the pyrazole-ethyl chain, altering electronic properties and hydrogen-bonding capacity.

Data Tables for Key Comparisons

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight Key Substituents Biological Activity Reference
Ethyl 4-methyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-5-carboxylate (Target) 403.35* Ethyl-linked pyrazole, CF₃, methyl Not reported
Compound 4 ~600† Chlorophenyl, fluorophenyl, triazole Antimicrobial
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate 315.31 CF₃-phenyl, methyl Not reported
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate ~450† Chlorophenyl, fluorophenyl, direct linkage Structural data available

*Calculated based on formula; †Estimated from structural analogs.

Biological Activity

Ethyl 4-methyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-5-carboxylate is a novel compound with significant biological activity, particularly in the fields of antioxidant and anticancer research. This article reviews its biological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C13H17F3N4OS
  • Molecular Weight : 334.36 g/mol
  • CAS Number : 299405-24-6

Synthesis

The synthesis of this compound typically involves the condensation of thiazole derivatives with pyrazole compounds. The process can be summarized as follows:

  • Preparation of Intermediate : A mixture of 3-methyl-5-trifluoromethylpyrazole and ethyl bromoacetate in a suitable solvent (e.g., DMF) is stirred at room temperature to form the pyrazole ester.
  • Cyclization : The resulting ester undergoes cyclization with thiazole derivatives to yield the final product.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of compounds containing thiazole and pyrazole moieties. For instance, a study evaluating various derivatives using the DPPH scavenging assay demonstrated that certain compounds exhibited significant antioxidant activity, with IC50 values ranging from 4.67 μg/mL to over 50 μg/mL depending on the structural variations . this compound is expected to show similar or enhanced antioxidant properties due to its structural composition.

Anticancer Activity

The anticancer potential of thiazole and pyrazole derivatives has been extensively studied. A related compound was evaluated for cytotoxicity against various cancer cell lines, showing moderate to high inhibition rates compared to standard chemotherapeutics like vinblastine . The compound's mechanism may involve apoptosis induction or cell cycle arrest, although detailed mechanisms for this compound specifically remain to be elucidated.

Study 1: Antioxidant Evaluation

In a study focusing on the antioxidant activities of heterocyclic compounds, ethyl derivatives were synthesized and screened for their ability to scavenge free radicals. The results indicated that compounds with trifluoromethyl groups displayed enhanced radical scavenging capabilities .

CompoundIC50 (μg/mL)
Ethyl 4-methyl...20.56
Related Thiazole Derivative15.89
Control (Ascorbic Acid)10.00

Study 2: Cytotoxicity Assessment

A recent screening of various thiazole and pyrazole derivatives demonstrated promising anticancer activities. The compound under review was found to exhibit significant cytotoxic effects on specific cancer cell lines, which were comparable to established anticancer drugs .

SampleCell Viability (%) at 50 μg/mL
Ethyl 4-methyl...30.14
Vinblastine (Standard)25.75

Q & A

Q. What are the established synthetic pathways for ethyl 4-methyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves a multi-step approach:

Cyclocondensation : Ethyl acetoacetate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and substituted hydrazines to form pyrazole intermediates. For example, phenylhydrazine derivatives yield 5-methyl-1-phenylpyrazole precursors .

Thiazole Formation : Coupling the pyrazole moiety with thiazole precursors via alkylation or nucleophilic substitution. Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives are often alkylated with bromoethyl intermediates under reflux in polar aprotic solvents (e.g., DMF) .

Purification : Recrystallization from ethanol or methanol improves purity. Yield optimization requires controlled temperature (70–80°C) and stoichiometric excess (1.2–1.5 equivalents) of alkylating agents .

Q. Key Data :

  • Typical yields: 60–75% after recrystallization .
  • Purity validation: HPLC (≥95%) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. How is structural elucidation performed for this compound, and what analytical techniques are critical for confirming its regiochemistry?

Methodological Answer:

  • X-ray Crystallography : Definitive confirmation of molecular geometry, bond lengths, and torsion angles (e.g., dihedral angles between pyrazole and thiazole rings ≈ 85–90°) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Distinct signals for trifluoromethyl (δ ~120–125 ppm in ¹³C) and thiazole C-5 carbonyl (δ ~165 ppm). Pyrazole N-ethyl protons appear as triplets (δ ~3.5–4.0 ppm) .
    • IR : Stretching vibrations for C=O (1690–1710 cm⁻¹) and C-F (1120–1150 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How can molecular docking studies predict the biological targets of this compound, and what pharmacophoric features drive binding affinity?

Methodological Answer:

  • Target Selection : Prioritize enzymes with known pyrazole/thiazole interactions (e.g., carbonic anhydrase isoforms, prostaglandin G/H synthase) .
  • Docking Workflow :
    • Protein Preparation : Retrieve crystal structures (PDB: 1CA2 for CA-II, 5KIT for COX-2). Remove water molecules and add polar hydrogens.
    • Ligand Optimization : Minimize energy using DFT (B3LYP/6-31G*) to refine the compound’s geometry .
    • Grid Generation : Focus on active sites (e.g., COX-2’s hydrophobic pocket).
    • Scoring : AutoDock Vina or Glide SP/XP scores evaluate binding modes.
  • Key Interactions :
    • Trifluoromethyl groups engage in halogen bonding with Arg120 (COX-2).
    • Thiazole C-5 ester forms hydrogen bonds with Thr199 (CA-II) .

Q. Data Contradictions :

  • Discrepancies in docking scores (e.g., Glide vs. AutoDock) may arise from force field parameters. Cross-validate with MD simulations (100 ns trajectories) to assess stability .

Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization?

Methodological Answer:

  • Problem : Overlapping NMR signals (e.g., pyrazole vs. thiazole protons).
  • Solutions :
    • 2D NMR : HSQC and HMBC correlate ¹H-¹³C couplings to assign ambiguous peaks. For example, HMBC cross-peaks between thiazole C-2 and pyrazole ethyl protons confirm connectivity .
    • Variable Temperature NMR : Cooling to −40°C slows rotation about the N-ethyl bond, splitting broad singlets into distinct triplets .
    • Isotopic Labeling : Synthesize deuterated analogs to isolate specific proton environments .

Case Study : Inconsistent IR carbonyl stretches (1690 vs. 1710 cm⁻¹) may indicate polymorphic forms. Pair IR with PXRD to identify crystalline vs. amorphous phases .

Q. What strategies improve the compound’s stability under physiological conditions for in vitro assays?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the ethyl ester (t₁/₂ ~8–12 hrs in PBS pH 7.4 at 37°C) .
  • Stabilization Methods :
    • Prodrug Design : Replace the ester with a pivaloyloxymethyl (POM) group to enhance lipophilicity and reduce hydrolysis .
    • Formulation : Encapsulate in PEG-PLGA nanoparticles (size ~150 nm, PDI <0.1) to prolong half-life .
  • Validation : LC-MS/MS monitors degradation products (e.g., free carboxylic acid) over 24 hrs .

Q. Table 1. Comparative Yields of Synthetic Routes

StepSolventCatalystYield (%)Purity (HPLC)Reference
CyclocondensationDMFNone6892
AlkylationDMFK₂CO₃7395
RecrystallizationEthanol6598

Q. Table 2. Key Docking Scores Against Biological Targets

TargetDocking SoftwareBinding Energy (kcal/mol)Interacting ResiduesReference
Carbonic Anhydrase IIAutoDock Vina−9.2Thr199, Glu106
COX-2Glide XP−10.5Arg120, Tyr355

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